molecular formula C15H11ClFN5O2 B2927279 N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286711-61-2

N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2927279
CAS No.: 1286711-61-2
M. Wt: 347.73
InChI Key: UYSZGVAKRUMSJP-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetically engineered small molecule featuring a 1,3,4-oxadiazole core linked to a pyrazine ring and a chlorinated-fluorinated benzyl group. This specific molecular architecture is designed for advanced pharmaceutical and agrochemical research applications. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its significant biological activities and metabolic stability . This five-membered heterocycle acts as a flat, aromatic linker that provides an optimal orientation for interaction with biological targets . Compounds containing this structure have demonstrated a wide range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and anti-tubercular activities in preclinical research . The inclusion of the pyrazine ring, a nucleus found in established pharmaceuticals like the anti-tuberculosis drug pyrazinamide, further enhances the compound's research value, particularly in infectious disease studies . The strategic incorporation of both chlorine and fluorine atoms on the phenyl ring is a common structure-activity refinement in modern drug design. These halogen atoms can significantly influence a compound's lipophilicity, electronic distribution, and metabolic profile, thereby fine-tuning its interaction with biological targets. The specific 3-chloro-4-fluoro substitution pattern may be explored for its effects on binding affinity and selectivity. This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O2/c16-10-5-9(1-2-11(10)17)7-20-13(23)6-14-21-22-15(24-14)12-8-18-3-4-19-12/h1-5,8H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSZGVAKRUMSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyrazinyl group: The pyrazinyl moiety can be introduced through a nucleophilic substitution reaction.

    Attachment of the chloro-fluorophenyl group: This step involves the reaction of the intermediate with a chloro-fluorophenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The oxadiazole and pyrazinyl groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives reported in the literature. Key differences in substituents, synthesis routes, and biological activities are highlighted.

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (Reported) Reference ID
N-[(3-Chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 3-Chloro-4-fluorophenylmethyl, pyrazin-2-yl ~374.8 (calculated) Not reported N/A
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl, pyrazin-2-yl ~434.5 Antimicrobial (hypothesized)
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 4-Methoxyphenoxymethyl, benzodioxole ~414.4 Antimicrobial, enzyme inhibition
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide 3-Nitrophenylthiazole, pyridine-4-yl ~438.4 Acetylcholinesterase inhibition
N-(5-Nitrothiazol-2-yl)-2-[[5-[(tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide Tetrahydronaphthalenyloxy, nitrothiazole ~457.5 Anticancer (apoptosis induction)
Pharmacological and Physicochemical Comparisons
  • Electron-Deficient Moieties : The pyrazine ring may offer stronger π-π stacking interactions compared to pyridine () or benzothiazole () groups.
  • Biological Activity :
    • Antimicrobial Activity : Diphenylmethyl and benzothiazole analogs show broad-spectrum antimicrobial effects (MIC: 4–32 µg/mL) .
    • Anticancer Activity : Nitrothiazole and tetrahydronaphthalenyloxy derivatives induce apoptosis in A549 and C6 cells (IC₅₀: 12–28 µM) .
    • Enzyme Inhibition : Benzodioxole derivatives inhibit α-glucosidase (IC₅₀: 18.3 µM) and butyrylcholinesterase (IC₅₀: 9.7 µM) .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,3,4-oxadiazole ring and a pyrazine moiety, which are known for their diverse pharmacological effects. The presence of the chlorofluorophenyl group is significant as it can enhance lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:

  • Dhumal et al. (2016) reported that compounds with similar oxadiazole structures demonstrated strong inhibition against Mycobacterium bovis BCG. The mechanism involved binding to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in bacteria .
  • Paruch et al. (2020) synthesized various oxadiazole derivatives and identified several with promising antibacterial activity against M. tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 4–8 µM .

Comparative Antimicrobial Activity Table

CompoundTarget BacteriaMIC (µM)Reference
Compound 21cM. tuberculosis4–8Paruch et al. (2020)
Compound 30C. difficile0.003–0.03Salama et al. (2020)
Compound 17a-bS. aureus, E. coliNot specifiedDesai et al. (2016)

Anticancer Potential

The anticancer properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
  • Induction of Apoptosis : Certain oxadiazole derivatives have been linked to the induction of apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Salama et al. (2020) synthesized a series of oxadiazole derivatives and tested their antimicrobial activities against various strains, finding significant efficacy against Clostridium difficile and Neisseria gonorrhoeae .
  • Desai et al. highlighted that specific combinations of oxadiazole with other heterocycles could enhance both antimicrobial and anticancer activities through synergistic effects .

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